molecular formula C6H14O6 B1215160 Hexitol CAS No. 45007-61-2

Hexitol

Cat. No. B1215160
CAS RN: 45007-61-2
M. Wt: 182.17 g/mol
InChI Key: FBPFZTCFMRRESA-UHFFFAOYSA-N
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Description

Synthesis Analysis

Hexitols are derived from renewable resources, primarily cereal-based polysaccharides. Their synthesis is crucial for producing high glass transition temperature polymers with good thermomechanical resistance, owing to the hexitols' rigidity, chirality, non-toxicity, and non-petroleum origin. Industrial-scale production of isosorbide, a type of hexitol, has been achieved with purity levels suitable for polymer synthesis, indicating a significant step towards their broader application in industrial polymer applications (Fenouillot, Rousseau, Colomines, Saint-Loup, & Pascault, 2010).

Scientific Research Applications

Hexitol in Dietetic Food

Hexitols, particularly sorbitol and mannitol, are sugar alcohols with slow absorption in the gastrointestinal tract. They are key ingredients in "sugarfree" foods used for weight reduction and dental caries prevention. However, their ability to induce osmotic diarrhea has been noted, as in the case of a healthy man who experienced diarrhea after consuming dietetic foodstuffs containing hexitols (Ravry, 1980).

Hexitol in Ethanol Fermentation

Hexitols such as mannitol and sorbitol can impact the ethanol fermentation process in high corn solids systems. These hexitols caused temporary depression in alcohol yield during early growth periods in Saccharomyces cerevisiae, although they didn't significantly affect maximum hourly production rates (Ziffer, 1983).

Hexitol Derivatives in Cancer Treatment

Hexitol derivatives like dibromomannitol, dibromodulcitol, and dianhydrogalactitol have been investigated as anticancer agents in the United States. Their action primarily involves alkylation via epoxide groups, showing activity against certain cancers including breast and lung cancers (Chiuten et al., 1981).

Hexitol in Nucleic Acid Synthesis

Hexitol nucleic acids (HNAs), which are DNA analogs with a phosphorylated 1',5'-anhydrohexitol backbone, have shown potential in antisense applications. The HNA oligomer h(GTGTACAC) can crystallize in two different double helical conformations, suggesting its potential in nucleic acid research (Declercq et al., 2002).

Hexitol in Cement Hydration

Hexitols like d-glucitol, d-galactitol, and d-mannitol impact the hydration process of tricalcium aluminate-calcium sulfate mixtures in cement. These molecules interact differently depending on their stereochemistry, influencing the precipitation rate of ettringite and the formation of AFm phases (Nalet & Nonat, 2016).

Hexitol in Neurodegeneration

Nε‐(carboxymethyl)lysine, a glycation end product and its precursor hexitol‐lysine, are found increased in neurons from Alzheimer's disease cases. This suggests that oxidative processes involving hexitol derivatives might play a role in the pathology of neurodegenerative diseases like Alzheimer's (Moreira et al., 2005).

properties

IUPAC Name

hexane-1,2,3,4,5,6-hexol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBPFZTCFMRRESA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hexitol

CAS RN

45007-61-2, 69-65-8, 25878-23-3, 50-70-4, 87-78-5, 608-66-2
Record name Hexitol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=45007-61-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexitol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045007612
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name mannitol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407017
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name D-Iditol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227898
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name D-Sorbitol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25944
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Hexahydroxyhexane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9256
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name dulcitol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1944
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7,670
Citations
J Lengeler - Journal of Bacteriology, 1975 - Am Soc Microbiol
… a mixture of radioactive hexitol and increasing amounts of nonradioactive hexitol. Samples (… hexitol to constant amounts of radioactive hexitol (see Fig. 2 through 4). Assay of hexitol-…
Number of citations: 116 journals.asm.org
KK Mäkinen - Medical hypotheses, 2000 - Elsevier
The natural dietary carbohydrate xylitol has been used as a source of energy in infusion therapy and found to act curatively in certain clinical situations. Xylitol has also been used as a …
Number of citations: 134 www.sciencedirect.com
C Mayer, W Boos - EcoSal Plus, 2005 - Am Soc Microbiol
Escherichia coli and Salmonella enterica serovar Typhimurium exhibit a remarkable versatility in the usage of different sugars as the sole source of carbon and energy, reflecting their …
Number of citations: 32 journals.asm.org
J Kopf, M Morf, B Zimmer, M Bischoff, P Köll - Carbohydrate research, 1992 - Elsevier
… We now report on the conformation~ of the hexitol hexa-acetate~ in the ~olid ~tate a~ … now give the re~ult~ of the ~tructure determination~ of a further eight hexitol hexa-acetate~. …
Number of citations: 17 www.sciencedirect.com
M Egli, PS Pallan, CR Allerson… - Journal of the …, 2011 - ACS Publications
… the in vivo properties of the hexitol class of oligonucleotide modifications that are also known to increase affinity for cognate RNA. (9) In the hexitol series, the furanose ring found in DNA …
Number of citations: 68 pubs.acs.org
Y Li, Y Liao, X Cao, T Wang, L Ma, J Long, Q Liu… - Biomass and …, 2015 - Elsevier
In this review, recent advances in the one-pot hydrolytic hydrogenation and hydrogenolysis of cellulose to value-added polyols, including hexitols (sorbitol, mannitol, and isosorbide) …
Number of citations: 52 www.sciencedirect.com
DK Thompson, CN Hubert, RH Wightman - Tetrahedron, 1993 - Elsevier
Enantiospecific syntheses are reported for the title pyrrolidines, from carbohydrate precursors. An intermediate in one of the routes, ethyl 2,3,6-trideoxy-3,6-imino-4,5:7,8-di-O-…
Number of citations: 107 www.sciencedirect.com
RJ Castellani, PLR Harris, LM Sayre, J Fujii… - Free Radical Biology …, 2001 - Elsevier
… hexitol-lysine were increased in neurons, especially those containing intracellular neurofibrillary pathology in cases of AD. The increase in hexitol-… glycation, while hexitol-lysine is solely …
Number of citations: 269 www.sciencedirect.com
R Declercq, AV Aerschot, RJ Read… - Journal of the …, 2002 - ACS Publications
A huge variety of chemically modified oligonucleotide derivatives has been synthesized for possible antisense applications. One such derivative, hexitol nucleic acid (HNA), is a DNA …
Number of citations: 86 pubs.acs.org
T Ostrowski, B Wroblowski, R Busson… - Journal of medicinal …, 1998 - ACS Publications
A new series of anhydrohexitol nucleosides are described. These compounds have a pyrimidine base moiety substituted in the 5-position with a chloro (1b), trifluoromethyl (1c), vinyl (1d…
Number of citations: 79 pubs.acs.org

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